molecular formula C11H15N3 B14642022 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- CAS No. 55463-66-6

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-

Katalognummer: B14642022
CAS-Nummer: 55463-66-6
Molekulargewicht: 189.26 g/mol
InChI-Schlüssel: CLCTUPKLUWRFLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties

Vorbereitungsmethoden

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions catalyzed by metals such as gold or copper . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques like continuous flow synthesis and automated reactors.

Analyse Chemischer Reaktionen

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- involves its interaction with molecular targets such as receptor tyrosine kinases. By binding to these receptors, it inhibits their activity, leading to the disruption of downstream signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further optimization in drug development .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl- can be compared with other pyrrolopyridine derivatives, such as:

Eigenschaften

CAS-Nummer

55463-66-6

Molekularformel

C11H15N3

Molekulargewicht

189.26 g/mol

IUPAC-Name

2,3-diethyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C11H15N3/c1-3-7-8-5-6-10(12)14-11(8)13-9(7)4-2/h5-6H,3-4H2,1-2H3,(H3,12,13,14)

InChI-Schlüssel

CLCTUPKLUWRFLS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(NC2=C1C=CC(=N2)N)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.